molecular formula C25H19NO5 B4082173 4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4082173
M. Wt: 413.4 g/mol
InChI Key: GFMWEIZXYNFSMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidin-2-ones derivatives involves strategic introductions of various substituents into the nucleus of pyrrolidin-2-ones to create new medicinal molecules with enhanced biological activities. A notable method includes the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, highlighting the versatility and potential for modification inherent in compounds like 4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through techniques such as 1H NMR spectroscopy and IR spectrometry, where the presence of specific functional groups such as alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups is identified. These analytical methods provide insights into the intricate molecular architecture and the stability of these compounds, offering a foundation for understanding the chemical behavior of 4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one.

Chemical Reactions and Properties

The chemical reactivity of related pyrrolin-2-ones derivatives, including ring opening followed by ring closure reactions, showcases the dynamic nature of these compounds. Such reactions are pivotal for the synthesis of novel molecules with potential pharmacological properties. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with amino compounds affords novel structures with interesting chemical and biological properties (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-23(20-15-17-9-4-5-10-18(17)31-20)21-22(19-11-6-14-30-19)26(25(29)24(21)28)13-12-16-7-2-1-3-8-16/h1-11,14-15,22,28H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMWEIZXYNFSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
4-(1-benzofuran-2-ylcarbonyl)-5-(2-furyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

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